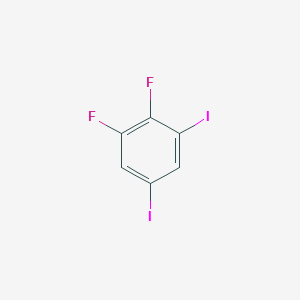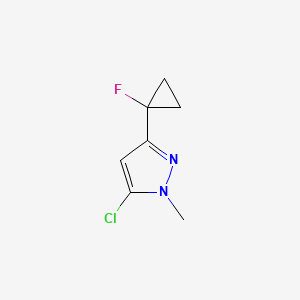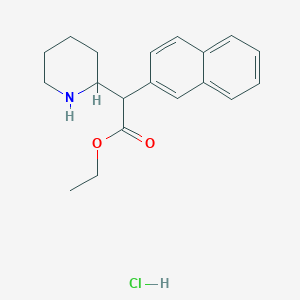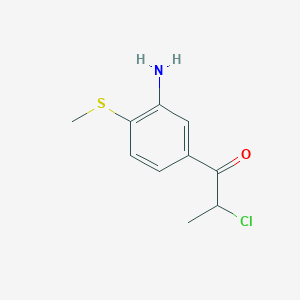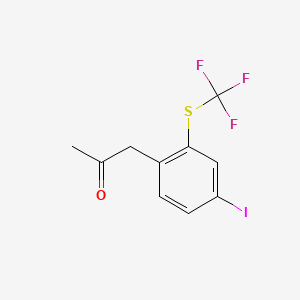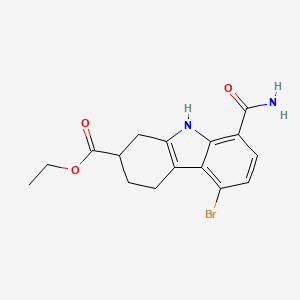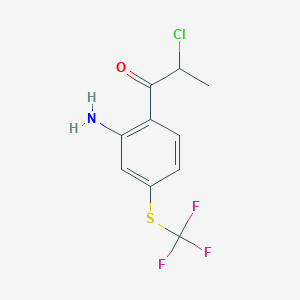
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound with a molecular formula of C10H10ClF3NOS This compound is characterized by the presence of a trifluoromethylthio group, an amino group, and a chloropropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylthio Group:
Chloropropanone Formation: The final step involves the chlorination of a propanone derivative to introduce the chloropropanone moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets . The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: Lacks the chloropropanone moiety, resulting in different reactivity and applications.
1-(2-Amino-4-(trifluoromethylthio)phenyl)ethanone: Contains a simpler ethanone group, leading to different chemical properties and uses.
1-(2-Amino-4-(trifluoromethylthio)phenyl)butan-1-one: The longer carbon chain affects its physical properties and reactivity.
The unique combination of functional groups in this compound makes it particularly valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
1803805-63-1 |
|---|---|
Molekularformel |
C10H9ClF3NOS |
Molekulargewicht |
283.70 g/mol |
IUPAC-Name |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI-Schlüssel |
ATRCTCNMKPXCDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


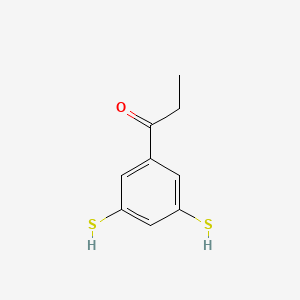
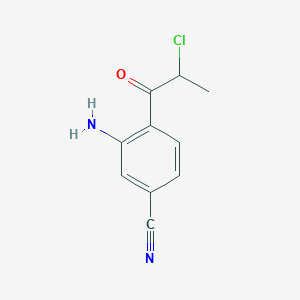
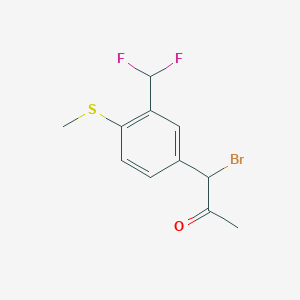
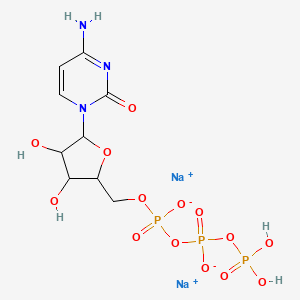
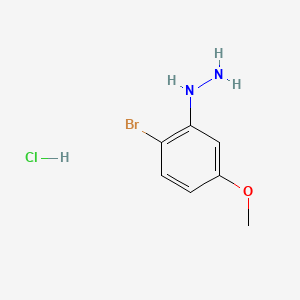
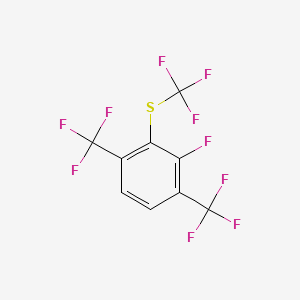
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)
